molecular formula C17H26N2O2 B13752569 Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 73664-74-1

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-

Cat. No.: B13752569
CAS No.: 73664-74-1
M. Wt: 290.4 g/mol
InChI Key: RYBDLOPJFQYEGQ-UHFFFAOYSA-N
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Description

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is an organic compound with the molecular formula C17H26N2O2 It is a derivative of benzamide, featuring a butoxy group and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, the reaction can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-methyl-N-2-pyridinyl-
  • 4-Butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Uniqueness

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group and the pyrrolidinyl ethyl group allows for unique interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

73664-74-1

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-14-21-16-8-6-15(7-9-16)17(20)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20)

InChI Key

RYBDLOPJFQYEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCCC2

Origin of Product

United States

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